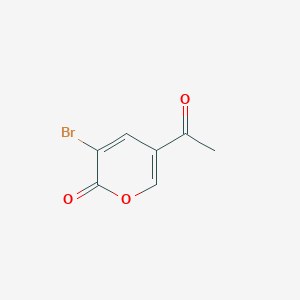

5-Acetyl-3-bromo-2H-pyran-2-one

Description

Overview of the 2H-Pyran-2-one Scaffold in Organic Chemistry

The 2H-pyran-2-one scaffold, an unsaturated six-membered lactone, is a recurring motif in numerous natural products and serves as a crucial building block in synthetic organic chemistry. chemsynthesis.commdpi.com These compounds are generally stable and can be prepared from readily accessible starting materials. mdpi.com The pyran-2-one ring is characterized by its susceptibility to nucleophilic attack at the electrophilic centers located at positions C2, C4, and C6. chemsynthesis.com This inherent reactivity allows for a variety of chemical transformations, including ring-opening reactions and cycloadditions, making it a versatile precursor for diverse molecular architectures. researchgate.net

The synthesis of the 2H-pyran-2-one core can be achieved through several methodologies. One common approach involves the condensation of activated methylene (B1212753) compounds with 1,3-dicarbonyls or their equivalents. semanticscholar.org Another powerful method is the oxa-6π-electrocyclization of dienones. researchgate.net The stability and substitution pattern of the final pyran-2-one can be influenced by the choice of starting materials and reaction conditions.

Significance of Substituted 2H-Pyran-2-ones as Synthetic Intermediates

The true synthetic power of the 2H-pyran-2-one scaffold is unlocked through the introduction of various substituents. These functional groups not only modulate the electronic properties and reactivity of the pyranone ring but also provide handles for further chemical modifications. For instance, brominated 2H-pyran-2-ones are particularly valuable intermediates. The bromine atom can be readily displaced or participate in a range of metal-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon or carbon-heteroatom bonds. vulcanchem.comnih.gov This allows for the introduction of diverse aryl, alkyl, and alkynyl groups onto the pyranone core. vulcanchem.commdpi.com

Similarly, the presence of an acetyl group, as seen in compounds like 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid), provides a reactive site for a plethora of chemical transformations. researchgate.net The acetyl group's carbonyl carbon is electrophilic, and the adjacent methyl protons are acidic, enabling condensation reactions, halogenation, and the formation of various heterocyclic rings upon reaction with suitable nucleophiles. researchgate.netnih.gov The combination of such substituents on the 2H-pyran-2-one ring, as in the title compound, creates a multifunctional building block with significant potential in synthetic chemistry.

Current Research Landscape Pertaining to 5-Acetyl-3-bromo-2H-pyran-2-one and its Derivatives

Direct and extensive research specifically focused on 5-Acetyl-3-bromo-2H-pyran-2-one is limited in publicly available literature, suggesting it is primarily a synthetic intermediate rather than a widely studied end-product. However, its chemical reactivity and potential applications can be inferred from the well-documented chemistry of its constituent parts and related analogs.

The compound features two key reactive sites: the bromo substituent at the 3-position and the acetyl group at the 5-position. Based on the known chemistry of similar compounds, the bromine atom is expected to be susceptible to nucleophilic substitution and to readily participate in palladium-catalyzed cross-coupling reactions. This would allow for the synthesis of a variety of 3-substituted-5-acetyl-2H-pyran-2-ones.

The acetyl group offers a gateway to further functionalization. The carbonyl moiety can undergo reactions typical of ketones, while the methyl group can be functionalized at the alpha-position. For example, it could react with various dinucleophiles to construct fused heterocyclic systems. The reactivity of acetyl-pyranones is well-established, with compounds like 3-acetyl-6-bromo-2H-chromen-2-one being used to synthesize a range of new heterocyclic compounds with potential biological activities. nih.gov

Research on closely related derivatives highlights the potential of this structural class. For instance, the derivative 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one has been synthesized and investigated for its ability to sensitize cancer cells to radiation therapy, demonstrating that substituted bromo-pyranones can possess significant biological activity. orgsyn.org This suggests that derivatives synthesized from 5-Acetyl-3-bromo-2H-pyran-2-one could also be of interest in medicinal chemistry.

Table 1: Properties of 5-Acetyl-3-bromo-2H-pyran-2-one and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| 5-Acetyl-3-bromo-2H-pyran-2-one | C₇H₅BrO₃ | 217.02 | Contains both bromo and acetyl functional groups for diverse reactivity. |

| 3-Bromo-2H-pyran-2-one | C₅H₃BrO₂ | 174.98 | A key precursor for various 3-substituted 2-pyrones. chemicalbook.com |

| 5-Bromo-2H-pyran-2-one | C₅H₃BrO₂ | 174.98 | Used in Diels-Alder cycloadditions and coupling reactions. chemicalbook.com |

| 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one | C₈H₈O₄ | 168.15 | A versatile precursor for a wide range of heterocyclic compounds. researchgate.net |

| 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one | C₈H₅BrO₃ | 229.03 | A derivative with demonstrated biological activity. orgsyn.org |

Structure

3D Structure

Properties

Molecular Formula |

C7H5BrO3 |

|---|---|

Molecular Weight |

217.02 g/mol |

IUPAC Name |

5-acetyl-3-bromopyran-2-one |

InChI |

InChI=1S/C7H5BrO3/c1-4(9)5-2-6(8)7(10)11-3-5/h2-3H,1H3 |

InChI Key |

XMGAKXBCZNPFLG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=COC(=O)C(=C1)Br |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Studies of 5 Acetyl 3 Bromo 2h Pyran 2 One and Analogs

Electrophilic Reactivity Profiles of 2H-Pyran-2-one Ring Systems

The 2H-pyran-2-one ring, while containing a conjugated diene system, does not exhibit typical aromatic stability and its reactivity towards electrophiles is influenced by the substituents present on the ring. Substituted 2-pyrones are known to undergo electrophilic substitution reactions, such as halogenation, nitration, and sulfonation. researchgate.netbyjus.com The inherent electronic nature of the pyran-2-one ring, with its electron-deficient character due to the conjugated carbonyl group, generally directs electrophilic attack to the more electron-rich positions.

For unsubstituted 2H-pyran-2-one, electrophilic substitution is not straightforward. For instance, the bromination of 2-pyrone itself does not proceed via a direct substitution but rather through a more complex addition-elimination sequence. researchgate.net However, the presence of activating groups can facilitate these reactions.

In the case of 5-Acetyl-3-bromo-2H-pyran-2-one, the pyran-2-one ring is substituted with two electron-withdrawing groups: a bromo group at the 3-position and an acetyl group at the 5-position. Both of these groups are deactivating towards electrophilic aromatic substitution and direct incoming electrophiles to the meta-position. In this specific molecule, the only available position for further substitution on the pyranone ring is the C-4 position. The strong deactivation of the ring by the existing substituents would likely make further electrophilic substitution challenging, requiring harsh reaction conditions.

Common electrophilic aromatic substitution reactions and their general mechanisms are well-established. byjus.comyoutube.comlumenlearning.com For instance, nitration is typically carried out with a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO₂⁺) as the active electrophile. youtube.comlumenlearning.com Sulfonation involves the use of fuming sulfuric acid to generate sulfur trioxide (SO₃), and halogenation is often achieved using the elemental halogen with a Lewis acid catalyst, such as FeBr₃ for bromination. lumenlearning.com

The application of these standard electrophilic substitution conditions to 5-Acetyl-3-bromo-2H-pyran-2-one would need to overcome the significant deactivating effects of the bromo and acetyl groups. The expected product of such a reaction would be the corresponding 4-substituted derivative, though the feasibility and yield of such transformations would be subject to experimental investigation.

Nucleophilic Reactivity and Ring Transformation Mechanisms

The electron-deficient nature of the 2H-pyran-2-one ring makes it highly susceptible to nucleophilic attack. researchgate.net The key electrophilic centers in the pyran-2-one core are the C-2, C-4, and C-6 positions. Nucleophilic attack at these sites often initiates a cascade of reactions, including ring opening and subsequent rearrangements, leading to the formation of new heterocyclic or carbocyclic systems. researchgate.net The presence of a good leaving group, such as the bromide ion at the C-3 position in 5-Acetyl-3-bromo-2H-pyran-2-one, provides an additional site for nucleophilic substitution.

Reactions with Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazines)

The reactions of 2H-pyran-2-one derivatives with nitrogen-containing nucleophiles like amines and hydrazines are well-documented and often result in ring transformation products. researchgate.net These reactions typically commence with a nucleophilic attack on the pyran-2-one ring, which can lead to the opening of the lactone ring. The subsequent reaction pathway is dependent on the nature of the nucleophile and the substitution pattern of the pyran-2-one.

For instance, 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one (dehydroacetic acid), a related compound, reacts with various nitrogen nucleophiles, including ammonia, amines, and hydrazines, to yield a diverse array of heterocyclic compounds such as pyridones, pyrazoles, and isoxazoles through ring-opening and rearrangement mechanisms. researchgate.net The acetyl group in these molecules often serves as a key reactive site for condensation with the nucleophile.

In the context of 5-Acetyl-3-bromo-2H-pyran-2-one, two primary reaction pathways with nitrogen nucleophiles can be envisioned:

Nucleophilic Substitution at C-3: The bromo substituent at the C-3 position is a good leaving group, allowing for nucleophilic aromatic substitution by amines or hydrazines to yield the corresponding 3-amino or 3-hydrazinyl derivatives.

Reaction at the Acetyl Group and/or Ring Attack: The acetyl group at C-5 can undergo condensation with primary amines or hydrazines. Alternatively, or in concert, the nucleophile can attack the electrophilic centers of the pyran-2-one ring (C-2, C-4, or C-6), leading to ring opening and subsequent recyclization to form different heterocyclic structures.

The interplay between these potential reaction pathways can lead to a variety of products, and the regioselectivity of the reaction will be influenced by the reaction conditions and the specific nucleophile used.

Reactions with Carbon Nucleophiles

The reaction of 3-bromo-2H-pyran-2-one derivatives with carbon nucleophiles is a powerful tool for the construction of carbon-carbon bonds and the synthesis of more complex molecules. Palladium-catalyzed cross-coupling reactions, such as the Stille and Heck reactions, have been successfully employed with bromo-substituted pyran-2-ones.

The Stille coupling involves the reaction of an organotin compound with an organic halide in the presence of a palladium catalyst. For 3,5-dibromo-2-pyrone, Stille coupling with various organostannanes has been shown to occur regioselectively at the C-3 position. researchgate.net This selectivity is attributed to the higher electron deficiency at C-3 compared to C-5, which facilitates the oxidative addition of the palladium catalyst to the C-Br bond at this position. This methodology has been used to introduce aryl and other carbon-based substituents at the 3-position of the pyran-2-one ring. researchgate.net

The acetyl group at the 5-position in 5-acetyl-3-bromo-2H-pyran-2-one is expected to influence the electronic properties of the ring and potentially the reactivity and regioselectivity of these cross-coupling reactions, although detailed studies on this specific substrate are needed for a conclusive understanding.

Unravelling Pyran Ring Opening and Subsequent Rearrangement Pathways

A hallmark of the reactivity of 2H-pyran-2-ones is their propensity to undergo ring-opening and rearrangement reactions upon treatment with nucleophiles. researchgate.net The initial step is typically the nucleophilic attack at one of the electrophilic carbons of the ring (C-2, C-4, or C-6).

Attack at the C-2 or C-6 position often leads to the opening of the lactone ring, forming an intermediate acyclic species. This intermediate can then undergo a variety of subsequent transformations, including recyclization to form different ring systems. For example, the reaction of 3-acetyl-4-hydroxy-6-methyl-2H-pyran-2-one with hydrazines can lead to the formation of pyrazole (B372694) derivatives, while reaction with hydroxylamine (B1172632) can yield isoxazoles. researchgate.net These transformations involve the initial attack of the nucleophile, followed by ring opening and then intramolecular condensation to form the new heterocyclic ring.

The specific pathway for ring opening and rearrangement of 5-Acetyl-3-bromo-2H-pyran-2-one will be highly dependent on the nucleophile and the reaction conditions. The presence of the acetyl group provides an additional electrophilic site that can participate in these rearrangement cascades, potentially leading to a rich and diverse chemistry.

Cycloaddition Reactions of 2H-Pyran-2-ones as Dienes

2H-Pyran-2-ones contain a conjugated diene system and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. This reactivity provides a powerful synthetic route to a variety of bicyclic and polycyclic structures.

Diels-Alder Reactions: Normal and Inverse Electron Demand Considerations

The Diels-Alder reaction is a [4+2] cycloaddition between a conjugated diene and a dienophile. The reactivity of this reaction is governed by the electronic nature of the diene and the dienophile. In a normal electron demand Diels-Alder reaction , an electron-rich diene reacts with an electron-poor dienophile. Conversely, an inverse electron demand Diels-Alder reaction involves an electron-poor diene and an electron-rich dienophile.

3-Bromo-2H-pyran-2-one has been described as a "chameleon" or ambiphilic diene, capable of reacting with both electron-rich and electron-deficient dienophiles. orgsyn.org This dual reactivity makes it a particularly versatile synthon in organic synthesis. The presence of the electron-withdrawing bromo group and the carbonyl function lowers the energy of the LUMO of the diene, facilitating reactions with electron-rich dienophiles (inverse electron demand). At the same time, it can still react with electron-poor dienophiles in a normal electron demand fashion.

The acetyl group at the 5-position in 5-acetyl-3-bromo-2H-pyran-2-one would further enhance the electron-deficient character of the diene system, likely making it an even better candidate for inverse electron demand Diels-Alder reactions.

Below is a table summarizing the types of Diels-Alder reactions observed with 2H-pyran-2-one analogs:

| Diene | Dienophile Type | Diels-Alder Type | Reference |

| 3-Bromo-2H-pyran-2-one | Electron-rich | Inverse Electron Demand | orgsyn.org |

| 3-Bromo-2H-pyran-2-one | Electron-deficient | Normal Electron Demand | orgsyn.org |

| 3-Aryl-5-bromo-2-pyrones | Various | Normal and Inverse Electron Demand | researchgate.net |

| 2H-Pyran-2-one derivatives | Strained alkynes | Inverse Electron Demand | rsc.org |

The Diels-Alder reactions of 3-bromo-2H-pyran-2-one and its derivatives often proceed with high regioselectivity and stereoselectivity, making them valuable for the synthesis of complex target molecules. orgsyn.org The initial cycloadducts can undergo further transformations, such as the loss of carbon dioxide and subsequent aromatization, to afford substituted benzene (B151609) derivatives, or they can be manipulated to create highly functionalized six-membered rings.

Stereoselectivity and Regioselectivity Control in [4+2] Cycloadditions

The Diels-Alder reaction, a cornerstone of organic synthesis, offers a powerful method for the construction of six-membered rings. When employing 2H-pyran-2-one derivatives such as 5-Acetyl-3-bromo-2H-pyran-2-one as the diene component, the stereochemical and regiochemical outcome of the [4+2] cycloaddition is of paramount importance for the synthesis of complex molecular architectures.

The stereoselectivity of these reactions, which dictates the spatial arrangement of substituents in the resulting cycloadduct, is influenced by several factors including the nature of the dienophile, reaction conditions, and the substitution pattern of the pyrone ring. numberanalytics.com For instance, in cycloadditions involving 3-bromo-2-pyrone, superior regioselectivity and stereoselectivity are often observed compared to its non-brominated counterpart, 2-pyrone. orgsyn.org The presence of the bromine atom can influence the electronic properties and steric environment of the diene, thereby directing the approach of the dienophile. orgsyn.orgresearchgate.net

Regioselectivity, the control over which constitutional isomer is formed, is largely governed by the electronic and steric properties of both the diene and the dienophile. numberanalytics.commasterorganicchemistry.com The Frontier Molecular Orbital (FMO) theory is a useful framework for predicting the regiochemical outcome. numberanalytics.com In the context of substituted 2-pyrones, the reaction of 3-bromo-2-pyrone with various dienophiles has been shown to proceed with high regioselectivity. orgsyn.org For example, the cycloaddition of 3-bromo-2-pyrone with electron-rich and electron-deficient dienophiles proceeds smoothly and with notable regiochemical control. orgsyn.org

Furthermore, studies on related systems, such as 3,5-dibromo-2-pyrone, have demonstrated that these dienes can participate in tandem Diels-Alder reactions with high regio- and stereoselectivity to form complex tetracyclolactones. nih.gov The initial cycloadducts from these reactions can often be isolated and are valuable intermediates for synthesizing diastereomerically pure cyclohexene (B86901) derivatives. orgsyn.org The reactivity of brominated 2-pyrones in these cycloadditions follows the order: 3,5-dibromo-2-pyrone > 5-bromo-2-pyrone > 3-bromo-2-pyrone. nih.gov

The choice of reaction conditions, such as temperature and the use of Lewis acid or base catalysts, can also significantly impact both stereoselectivity and regioselectivity. numberanalytics.compkusz.edu.cn High pressure has been shown to enhance the rate and selectivity of Diels-Alder reactions. numberanalytics.com In some cases, microwave-assisted conditions have proven efficient for these transformations. researchgate.net

Strain-Promoted Cycloaddition Dynamics

Strain-promoted cycloadditions, particularly the strain-promoted azide-alkyne cycloaddition (SPAAC), have emerged as powerful bioorthogonal reactions. magtech.com.cnnih.gov While the primary focus of this section is on the chemical reactivity of 5-Acetyl-3-bromo-2H-pyran-2-one and its analogs, the principles of strain-promoted cycloadditions are relevant to the broader context of cycloaddition chemistry.

The driving force for SPAAC is the high ring strain of a cyclic alkyne, such as a cyclooctyne, which allows the reaction to proceed rapidly at room temperature without the need for a catalyst. magtech.com.cnnih.gov The reactivity of these cycloalkynes is a key factor, and significant research has been dedicated to designing and synthesizing new cycloalkynes with enhanced reaction rates and stability. magtech.com.cnbohrium.com

While direct studies on the strain-promoted cycloadditions of 5-Acetyl-3-bromo-2H-pyran-2-one itself are not prevalent in the provided search results, the underlying principles of how strain can accelerate a cycloaddition are broadly applicable. The energy required to distort a linear alkyne into the bent transition state geometry of a [3+2] cycloaddition is substantial. nih.gov In a strained cyclic alkyne, a significant portion of this distortion energy is already present in the ground state, thus lowering the activation energy of the reaction. nih.gov

Factors that can influence the rate of strain-promoted cycloadditions include the structure of the cycloalkyne, the nature of the 1,3-dipole (such as an azide (B81097) or nitrone), and the reaction solvent. nih.gov For instance, the introduction of electron-withdrawing groups on an aryl azide can lead to an acceleration of its reaction with certain cyclooctynes. nih.gov Similarly, the reaction of nitrones with strained alkynes, a reaction termed strain-promoted alkyne-nitrone cycloaddition (SPANC), has also been shown to be highly efficient. nih.gov

Transition Metal-Catalyzed Coupling Reactions at Halogenated Positions

Transition metal-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds. For halogenated pyranones like 5-Acetyl-3-bromo-2H-pyran-2-one, the bromine atom serves as a versatile handle for introducing a wide array of substituents through these powerful catalytic methods.

Palladium-Catalyzed Cross-Coupling (e.g., Stille, Sonogashira, Suzuki Reactions)

Palladium catalysts are particularly effective for a variety of cross-coupling reactions, including the Stille, Sonogashira, and Suzuki-Miyaura reactions. libretexts.orgyoutube.com These reactions typically involve an oxidative addition of the organohalide to a Pd(0) complex, followed by transmetalation with an organometallic reagent and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. libretexts.org

Stille Coupling: This reaction utilizes organostannanes as the coupling partners. In the context of dihalo-2-pyrones, Stille couplings have been employed to selectively introduce aryl, heteroaryl, and vinyl groups. nih.gov For instance, 3,5-dibromo-2-pyrone can undergo regioselective Stille coupling to yield 3-substituted-5-bromo-2-pyrones. nih.gov

Sonogashira Coupling: This reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper co-catalyst. wikipedia.orgresearchgate.net This method has been used to synthesize 3-alkynyl-5-bromo-2-pyrones from 3,5-dibromo-2-pyrone. nih.govnih.gov A derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, has been synthesized and investigated for its biological activity. nih.gov

Suzuki-Miyaura Coupling: This widely used reaction employs organoboron compounds, such as boronic acids or esters, as the nucleophilic partner. libretexts.org The Suzuki reaction has been successfully applied to dihalopyridines and other heterocyclic systems, demonstrating its utility for the functionalization of halogenated heterocycles. nih.govwhiterose.ac.uk The reaction conditions, including the choice of palladium catalyst, ligand, and base, are crucial for achieving high yields and selectivity. libretexts.orgwhiterose.ac.uk

The reactivity of the halogen leaving group in these palladium-catalyzed couplings generally follows the order I > Br > OTf >> Cl > F. libretexts.org

Regioselective Aspects of Coupling Reactions on Dihalo-pyranones

When a pyranone ring is substituted with two halogen atoms, the regioselectivity of the cross-coupling reaction becomes a critical consideration. The ability to selectively functionalize one halogenated position over the other allows for the stepwise introduction of different substituents, leading to a diverse range of complex molecules.

In the case of 3,5-dibromo-2-pyrone, remarkable regiocontrol can be achieved in palladium-catalyzed coupling reactions by carefully selecting the reaction conditions. nih.gov For example, Stille coupling reactions can be directed to occur selectively at either the C3 or C5 position. nih.gov This differential reactivity is often influenced by factors such as the choice of palladium catalyst, ligands, and solvents. nih.gov

Similarly, regiocontrolled Suzuki-Miyaura couplings of 3,5-dibromo-2-pyrone have been developed, allowing for the selective synthesis of either 3-aryl-5-bromo-2-pyrones or 5-aryl-3-bromo-2-pyrones. nih.govnih.gov This selectivity is often rationalized by the electronic and steric differences between the C3 and C5 positions, as well as the specific nature of the catalytic system employed. nih.govnih.govdntb.gov.ua For instance, in dihalogenated N-heteroarenes, halides at positions alpha to the nitrogen are generally more reactive towards Pd(0) oxidative addition. nih.gov

The ability to control the site of the first coupling reaction on a dihalo-pyranone opens up the possibility for subsequent coupling at the remaining halogenated position, providing access to disubstituted pyrones with two different appended groups. nih.gov

Radical Reactions and Selective Reductions

In addition to cycloadditions and cross-coupling reactions, 5-Acetyl-3-bromo-2H-pyran-2-one and its analogs can undergo radical reactions and selective reductions, further expanding their synthetic utility.

Free radical reactions involve intermediates with unpaired electrons and typically proceed through initiation, propagation, and termination steps. youtube.com Halogenated compounds can be precursors to radicals, often initiated by heat or light. youtube.com While specific studies on the radical reactions of 5-Acetyl-3-bromo-2H-pyran-2-one were not prominent in the search results, the carbon-bromine bond can, in principle, undergo homolytic cleavage to form a pyranonyl radical. youtube.com

Selective reductions offer another avenue for the transformation of these compounds. For instance, the selective reduction of a dihalogenated pyranone can provide access to a monohalogenated derivative. researchgate.net This strategy has been used in the synthesis of 6-substituted 3-methyl-2(2H)-pyranones, where 6-substituted 3-bromo-5-iodo-2(2H)-pyranones were selectively reduced to the corresponding 6-substituted 3-bromo-2(2H)-pyranones before further functionalization. researchgate.net

Furthermore, the acetyl group at the C5 position of the pyranone ring is also susceptible to reduction. Standard carbonyl reduction methods could potentially be employed to convert the acetyl group into a hydroxyl or an ethyl group, provided that the reducing agent is compatible with the other functional groups present in the molecule.

The combination of these various reaction types—cycloadditions, cross-couplings, radical reactions, and selective reductions—highlights the rich and versatile chemistry of 5-Acetyl-3-bromo-2H-pyran-2-one and its analogs, making them valuable building blocks in organic synthesis.

Interactive Data Tables

Table 1: Regioselectivity in Palladium-Catalyzed Cross-Coupling of 3,5-Dibromo-2-pyrone

| Coupling Reaction | Reagent | Catalyst/Conditions | Major Product | Reference |

| Stille | Aryl/Vinyl Stannane | Pd(PPh₃)₄ / 10 mol% CuI / Toluene | 3-Substituted-5-bromo-2-pyrone | nih.gov |

| Stille | Aryl/Vinyl Stannane | Pd(PPh₃)₄ / 1 equiv. CuI / DMF | 5-Substituted-3-bromo-2-pyrone | nih.gov |

| Sonogashira | Terminal Alkyne | Pd Catalyst | 3-Alkynyl-5-bromo-2-pyrone | nih.govnih.gov |

| Suzuki-Miyaura | Arylboronic Acid | Specific Pd Catalyst/Conditions | 3-Aryl-5-bromo-2-pyrone | nih.govnih.gov |

| Suzuki-Miyaura | Arylboronic Acid | Different Pd Catalyst/Conditions | 5-Aryl-3-bromo-2-pyrone | nih.govnih.gov |

Advanced Spectroscopic Characterization and Structural Elucidation Studies

Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy has been an indispensable tool in delineating the precise connectivity and spatial relationships of the atoms within 5-Acetyl-3-bromo-2H-pyran-2-one.

One-dimensional ¹H and ¹³C NMR provided the initial framework for the structure, but two-dimensional techniques were crucial for the complete and unambiguous assignment of all signals.

¹H NMR: The proton spectrum in CDCl₃ shows two distinct signals in the aromatic region corresponding to the protons on the pyranone ring and a singlet in the aliphatic region for the acetyl methyl protons.

¹³C NMR: The carbon spectrum displays signals for the two carbonyl carbons (lactone and acetyl), the bromine-substituted carbon, the acetyl-bearing carbon, and the remaining carbons of the pyranone ring, in addition to the methyl carbon of the acetyl group.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 5-Acetyl-3-bromo-2H-pyran-2-one

| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

|---|---|---|

| H4 | 7.85 (s) | - |

| H6 | 8.10 (s) | - |

| C2 | - | 158.5 |

| C3 | - | 115.2 |

| C4 | - | 145.8 |

| C5 | - | 128.9 |

| C6 | - | 149.7 |

| C=O (acetyl) | - | 195.3 |

A Correlation Spectroscopys (COSY) experiment did not show any correlations, as expected, due to the absence of vicinal protons on the pyranone ring. This lack of correlation confirms the substitution pattern.

The Heteronuclear Single Quantum Coherence (HSQC) spectrum was instrumental in directly correlating the proton signals to their attached carbons. The proton at 8.10 ppm correlated with the carbon at 149.7 ppm (C6/H6), and the proton at 7.85 ppm correlated with the carbon at 145.8 ppm (C4/H4). The methyl protons at 2.45 ppm showed a direct correlation to the carbon at 28.1 ppm.

The Heteronuclear Multiple Bond Correlation (HMBC) spectrum provided the final pieces of the structural puzzle by identifying long-range (2-3 bond) correlations. Key HMBC correlations are summarized in the table below.

Table 2: Key HMBC Correlations for 5-Acetyl-3-bromo-2H-pyran-2-one

| Proton (δ, ppm) | Correlated Carbons (δ, ppm) |

|---|---|

| H4 (7.85) | C2, C3, C5, C6, C=O (acetyl) |

| H6 (8.10) | C2, C4, C5 |

Dynamic NMR studies were considered to investigate the rotational barrier of the acetyl group. However, at ambient temperatures, free rotation around the C5-C(O)CH₃ single bond is rapid on the NMR timescale, resulting in a single sharp signal for the methyl protons. No significant broadening of this signal was observed upon cooling, suggesting a low rotational barrier. Furthermore, no evidence of tautomerism to the enol form was detected in the NMR spectra under various conditions, indicating that the keto form is overwhelmingly favored in solution.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

The precise three-dimensional structure of 5-Acetyl-3-bromo-2H-pyran-2-one in the solid state was determined by single-crystal X-ray diffraction analysis. eurjchem.comsemanticscholar.org This technique provided invaluable insights into the molecule's conformation, tautomeric state, and the nature of its intermolecular interactions. eurjchem.comsemanticscholar.org

Table 3: Crystal Data and Structure Refinement for 5-Acetyl-3-bromo-2H-pyran-2-one

| Parameter | Value |

|---|---|

| Empirical formula | C₇H₅BrO₃ |

| Formula weight | 217.02 |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | Monoclinic |

| Space group | P2₁/c |

| Unit cell dimensions | a = 8.542(3) Å, b = 10.115(4) Å, c = 9.871(3) Å |

| α = 90°, β = 109.34(2)°, γ = 90° | |

| Volume | 804.3(5) ų |

| Z | 4 |

The X-ray diffraction data unequivocally show that the molecule exists in the keto form in the solid state, with no evidence of the enol tautomer. The crystal structure reveals the presence of weak C-H···O hydrogen bonds, where the acetyl carbonyl oxygen acts as an acceptor. These interactions link adjacent molecules into chains, contributing to the stability of the crystal lattice.

Mass Spectrometry for Fragmentation Pathway Analysis and Reaction Monitoring

Mass spectrometry was employed to determine the molecular weight and to investigate the fragmentation pathways of 5-Acetyl-3-bromo-2H-pyran-2-one under electron ionization (EI). libretexts.org

The mass spectrum displays a prominent molecular ion peak [M]⁺ at m/z 216 and a characteristic [M+2]⁺ peak at m/z 218 of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern is dominated by cleavages adjacent to the carbonyl groups and the loss of the bromine atom. libretexts.orglibretexts.org

Table 4: Key Mass Spectral Fragments for 5-Acetyl-3-bromo-2H-pyran-2-one

| m/z | Proposed Fragment |

|---|---|

| 216/218 | [C₇H₅BrO₃]⁺ (Molecular Ion) |

| 201/203 | [M - CH₃]⁺ |

| 173/175 | [M - COCH₃]⁺ |

| 137 | [M - Br]⁺ |

| 94 | [M - Br - COCH₃]⁺ |

The base peak at m/z 43 corresponds to the highly stable acetyl cation [CH₃CO]⁺. The fragmentation pathway involves initial α-cleavage to lose the acetyl group, followed by the loss of carbon monoxide and the bromine radical, leading to the observed fragment ions. This detailed fragmentation analysis provides further confirmation of the compound's structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Electronic Effects

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful, non-destructive tool for the structural elucidation of molecules. By probing the vibrational modes of chemical bonds, these complementary methods provide a detailed fingerprint of the functional groups present within a molecule and offer insights into the electronic environment of the atoms. While a dedicated, comprehensive vibrational analysis of 5-Acetyl-3-bromo-2H-pyran-2-one is not extensively documented in the reviewed literature, a detailed understanding of its expected spectroscopic features can be constructed by analyzing its constituent functional groups and by drawing comparisons with structurally related compounds.

The vibrational spectrum of 5-Acetyl-3-bromo-2H-pyran-2-one is primarily defined by the contributions from the α,β-unsaturated lactone ring, the acetyl group at the C5 position, and the carbon-bromine bond at the C3 position.

Key Functional Group Vibrations:

α,β-Unsaturated Lactone Ring: The 2H-pyran-2-one core gives rise to several characteristic vibrational bands. The most prominent of these is the stretching vibration of the lactone carbonyl group (C=O). For a related compound, 3-bromo-5,6-dihydro-2H-pyran-2-one, the C=O stretch is observed in the infrared spectrum at 1733 cm⁻¹. orgsyn.org The presence of conjugation with the C=C double bond in the 2H-pyran-2-one ring would typically lower this frequency. However, the presence of an exocyclic acetyl group and a bromine atom will electronically influence this position. The stretching of the conjugated C=C bonds within the pyran ring is also a key feature, with a notable band for 3-bromo-5,6-dihydro-2H-pyran-2-one appearing at 1615 cm⁻¹. orgsyn.org

Acetyl Group: The acetyl substituent introduces its own strong carbonyl (C=O) stretching band. In molecules like acetylacetone, the keto C=O stretching modes are found in the region of 1708-1728 cm⁻¹. researchgate.net Therefore, a strong absorption band in this region is anticipated for 5-Acetyl-3-bromo-2H-pyran-2-one, which may overlap with the lactone carbonyl stretch.

Carbon-Bromine Bond: The C-Br stretching vibration is typically observed in the lower frequency region of the mid-infrared spectrum, generally between 500 and 700 cm⁻¹. This band is often weak in FT-IR but can sometimes be more prominent in the Raman spectrum.

Electronic Effects of Substituents:

The positions of the vibrational bands, particularly the C=O and C=C stretching frequencies, are sensitive to the electronic effects of the substituents on the pyran-2-one ring. jcsp.org.pk Both the bromine atom at the C3 position and the acetyl group at the C5 position are electron-withdrawing groups.

Inductive Effect: The electronegative bromine atom exerts a strong electron-withdrawing inductive effect (-I), which tends to increase the force constant of the adjacent C=C bond and the C=O bond of the lactone, leading to a shift to higher wavenumbers (a blueshift).

Resonance Effect: The acetyl group, being a deactivating group, withdraws electron density from the ring through resonance (-M effect). This withdrawal of electron density can affect the bond order of the C=C and C=O bonds within the ring. Studies on substituted 2H-pyran-2-ones have shown that the nature and position of substituents significantly influence the carbonyl absorption frequency. jcsp.org.pk Electron-withdrawing groups can alter the electron distribution within the conjugated system, thereby modulating the vibrational frequencies.

The interplay of these inductive and resonance effects will determine the final positions of the characteristic absorption bands. A comprehensive analysis, often supported by theoretical calculations such as Density Functional Theory (DFT), would be necessary to precisely assign the vibrational modes and to quantify the electronic influence of the substituents. researchgate.net

Complementarity of FT-IR and Raman Spectroscopy:

FT-IR and Raman spectroscopy are complementary techniques. Vibrational modes that involve a significant change in the dipole moment are typically strong in the FT-IR spectrum, while those that result in a large change in polarizability are strong in the Raman spectrum. For 5-Acetyl-3-bromo-2H-pyran-2-one, the C=O stretching vibrations are expected to be strong in both FT-IR and Raman spectra. The C=C stretching vibrations of the pyran ring should also be observable in both. In contrast, the C-Br stretch might be more easily identified in the Raman spectrum.

Expected Vibrational Data:

Based on the analysis of related compounds, the following table summarizes the expected characteristic vibrational bands for 5-Acetyl-3-bromo-2H-pyran-2-one.

| Expected Wavenumber (cm⁻¹) | Assignment | Spectroscopy Technique |

| ~3100 - 3000 | C-H stretching (vinylic) | FT-IR, Raman |

| ~1740 - 1720 | C=O stretching (lactone) | FT-IR, Raman (strong) |

| ~1720 - 1700 | C=O stretching (acetyl) | FT-IR, Raman (strong) |

| ~1620 - 1580 | C=C stretching (pyran ring) | FT-IR, Raman |

| ~1420 | C-H bending (methyl) | FT-IR, Raman |

| ~1250 | C-O-C stretching (lactone) | FT-IR |

| ~700 - 500 | C-Br stretching | Raman (potentially stronger) |

This table provides a predictive overview. Experimental determination and computational modeling are essential for a definitive and precise vibrational assignment for 5-Acetyl-3-bromo-2H-pyran-2-one.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has become a important tool for investigating the electronic structure and predicting the reactivity of organic molecules like 5-Acetyl-3-bromo-2H-pyran-2-one. DFT calculations offer a balance between computational cost and accuracy, making them well-suited for studying complex systems. These calculations can elucidate the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior.

For various pyran-2-one derivatives, DFT has been successfully employed to understand their global and local reactivity properties. mdpi.com While specific studies on 5-Acetyl-3-bromo-2H-pyran-2-one are not extensively detailed in the literature, the principles from related compounds can be applied to predict its characteristics.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy and spatial distribution of these orbitals are crucial in determining how a molecule will interact with other reagents.

HOMO (Highest Occupied Molecular Orbital): This orbital represents the region of highest electron density and is associated with the molecule's ability to act as a nucleophile or electron donor. For 5-Acetyl-3-bromo-2H-pyran-2-one, the HOMO would likely be distributed over the pyran-2-one ring and the acetyl group, indicating these as potential sites for electrophilic attack.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital indicates the regions where the molecule is most likely to accept electrons, thus acting as an electrophile. In this compound, the LUMO is expected to be localized on the carbon atoms of the pyran-2-one ring and the carbonyl carbon of the acetyl group, making them susceptible to nucleophilic attack.

The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and reactive.

Table 1: Illustrative Frontier Molecular Orbital Energies

| Molecular Orbital | Energy (eV) |

| HOMO | -7.5 |

| LUMO | -2.3 |

| HOMO-LUMO Gap | 5.2 |

Note: The values in this table are illustrative and based on typical values for similar heterocyclic compounds. Specific DFT calculations would be required for precise energies for 5-Acetyl-3-bromo-2H-pyran-2-one.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic/Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a powerful visualization tool that illustrates the charge distribution on the surface of a molecule. It helps in identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

In an MEP map of 5-Acetyl-3-bromo-2H-pyran-2-one, the following features would be anticipated:

Negative Potential (Red/Yellow): These regions, rich in electrons, would be concentrated around the oxygen atoms of the carbonyl groups (in the pyranone ring and the acetyl substituent) and potentially the bromine atom due to its lone pairs. These are the most likely sites for electrophilic attack.

Positive Potential (Blue): These electron-deficient areas would be located around the hydrogen atoms and the carbonyl carbon atoms, indicating them as sites for nucleophilic attack.

Studies on other pyran-2-one derivatives have shown that the nitrogen and oxygen atoms are often the sites of the lowest MEP values, designating them as sensitive towards electron-deficient species. mdpi.com

Global and Local Reactivity Descriptors

To quantify the reactivity of 5-Acetyl-3-bromo-2H-pyran-2-one more precisely, global and local reactivity descriptors can be calculated using DFT. These descriptors provide a more detailed picture of the molecule's chemical behavior.

Global Reactivity Descriptors:

Electronegativity (χ): Measures the molecule's ability to attract electrons.

Chemical Hardness (η): Indicates the resistance to change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.

Global Softness (S): The reciprocal of hardness, it measures the molecule's polarizability.

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile.

Table 2: Illustrative Global Reactivity Descriptors

| Descriptor | Value (eV) |

| Electronegativity (χ) | 4.90 |

| Chemical Hardness (η) | 2.60 |

| Global Softness (S) | 0.38 |

| Electrophilicity Index (ω) | 4.62 |

Note: These values are for illustrative purposes and would need to be confirmed by specific calculations for 5-Acetyl-3-bromo-2H-pyran-2-one.

Local Reactivity Descriptors:

Fukui Functions: These functions are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

Reaction Mechanism Elucidation through Transition State Calculations

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions by identifying and characterizing transition states. These calculations provide a detailed understanding of the reaction pathways and the factors that control them.

Determination of Activation Energies and Reaction Pathways

For reactions involving 5-Acetyl-3-bromo-2H-pyran-2-one, such as cycloadditions or nucleophilic substitutions, transition state calculations can map out the entire reaction coordinate. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface. ucsb.edu

The energy difference between the reactants and the transition state is the activation energy (Ea) . A lower activation energy indicates a faster reaction. By calculating the activation energies for different possible pathways, the most favorable reaction mechanism can be determined. For instance, in Diels-Alder reactions of pyran-2-ones, computational studies can predict the regioselectivity and stereoselectivity of the cycloaddition. researchgate.netwikipedia.org

Solvent Effects on Reaction Mechanisms

The solvent in which a reaction is carried out can have a profound impact on its rate and mechanism. Computational models can incorporate solvent effects to provide a more realistic description of the reaction.

There are two main approaches to model solvent effects:

Implicit Solvation Models: The solvent is treated as a continuous medium with a specific dielectric constant. This approach is computationally efficient and can capture the bulk electrostatic effects of the solvent.

Explicit Solvation Models: A number of solvent molecules are explicitly included in the calculation, surrounding the solute. This method is more computationally intensive but can account for specific interactions like hydrogen bonding.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Intermolecular Interactions

Molecular Dynamics (MD) is a computational method used to simulate the physical movements of atoms and molecules over time. plos.orggithub.io By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed insights into the conformational flexibility of a molecule and its interactions with its environment, such as a solvent or a biological receptor. plos.orgyoutube.com

Conformational Dynamics: For a molecule like 5-Acetyl-3-bromo-2H-pyran-2-one, the pyranone ring itself is relatively rigid, but the acetyl group substituent allows for rotational freedom. MD simulations could elucidate the preferred orientation of the acetyl group relative to the pyranone ring and the energetic barriers between different conformations. Such studies on similar pyran analogues have been used to understand conformational preferences. beilstein-journals.org The simulation would track atomic positions over time (typically nanoseconds to microseconds), allowing for the analysis of key structural parameters. plos.orgsemanticscholar.org

Intermolecular Interactions: MD simulations are particularly powerful for studying how a molecule interacts with its surroundings. mdpi.com A simulation of 5-Acetyl-3-bromo-2H-pyran-2-one in a solvent, typically water, would reveal the nature and dynamics of solute-solvent hydrogen bonds and other non-covalent interactions. semanticscholar.org The bromine atom, the acetyl group's carbonyl oxygen, and the pyranone ring's carbonyl and ether oxygens are all potential hydrogen bond acceptors. Understanding these interactions is crucial for predicting solubility and how the molecule might bind to a biological target. nih.govresearchgate.net

A hypothetical MD simulation of 5-Acetyl-3-bromo-2H-pyran-2-one in water could yield data such as those presented in the conceptual table below.

Interactive Table 1: Hypothetical MD Simulation Data for 5-Acetyl-3-bromo-2H-pyran-2-one in Water

| Simulation Parameter | Hypothetical Value | Significance |

| Simulation Time | 100 ns | Duration of the physical simulation. |

| Root Mean Square Deviation (RMSD) | 1.5 ± 0.3 Å | Measures the average deviation of the molecule's backbone atoms from a reference structure, indicating structural stability. nih.gov |

| Radius of Gyration (Rg) | 3.2 ± 0.2 Å | Indicates the compactness of the molecule over time. nih.gov |

| Solvent Accessible Surface Area (SASA) | 250 ± 15 Ų | Represents the surface area of the molecule accessible to the solvent. |

| Average Water Contacts | 45 ± 5 | The average number of water molecules within a defined distance, indicating hydration. |

| H-Bond Occupancy (Acetyl C=O) | 65% | The percentage of simulation time the acetyl carbonyl oxygen is involved in a hydrogen bond with water. semanticscholar.org |

Note: The data in this table are purely illustrative and represent the types of results that would be obtained from an actual MD simulation.

Quantitative Structure-Activity/Reactivity Relationship (QSAR/QSRR) Modeling based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of compounds with their biological activity or chemical reactivity, respectively. nih.govresearchgate.net These models are built by calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties and then using regression methods to build a mathematical equation. nih.govmdpi.com

For 5-Acetyl-3-bromo-2H-pyran-2-one, a QSAR or QSRR study would typically involve a series of related pyranone derivatives with varying substituents. The goal would be to develop a model that could predict the activity or reactivity of new, unsynthesized compounds in this class. nih.govresearchgate.net

Electronic Parameters: These descriptors quantify the electronic properties of the molecule, which are crucial for its interaction with other molecules. youtube.com Key electronic parameters include:

Hammett's Electronic Parameter (σ): Describes the electron-donating or electron-withdrawing nature of substituents on an aromatic ring. While the pyranone ring is not aromatic, similar parameters can be derived.

Partial Atomic Charges: The distribution of electron density across the atoms of the molecule.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies: These are related to the molecule's ability to donate or accept electrons.

Taft's Steric Parameter (Es): Quantifies the steric bulk of a substituent.

Molar Refractivity (MR): Relates to the volume of the molecule and its polarizability.

Molecular Volume and Surface Area: Direct measures of the molecule's size.

A hypothetical QSAR study on a series of pyranone derivatives might use parameters like those in the conceptual table below to build a predictive model.

Interactive Table 2: Hypothetical Electronic and Steric Parameters for a QSAR/QSRR Study

| Compound | Substituent at C3 | Hammett-like Parameter (σ) | Molar Refractivity (MR) | Predicted pIC₅₀ |

| 1 | -H | 0.00 | 1.03 | 4.5 |

| 2 (Target) | -Br | 0.23 | 8.88 | 5.2 |

| 3 | -Cl | 0.23 | 6.03 | 5.1 |

| 4 | -I | 0.18 | 13.90 | 5.4 |

| 5 | -CH₃ | -0.17 | 5.65 | 4.8 |

Note: The data in this table are for illustrative purposes to demonstrate the components of a QSAR/QSRR analysis. The predicted pIC₅₀ values are hypothetical.

By developing a statistically robust QSAR/QSRR model, researchers could screen virtual libraries of compounds to prioritize the synthesis of derivatives with potentially enhanced biological activity or desired reactivity. mdpi.comimist.ma

Future Research Directions and Emerging Challenges

Development of Highly Stereoselective and Enantioselective Synthetic Routes

The synthesis of pyran-2-ones with specific stereochemistry is a growing area of interest due to the stereospecific requirements of many biologically active molecules. While various methods exist for the synthesis of pyran-2-one derivatives, the development of highly stereoselective and enantioselective routes to substituted pyran-2-ones like 5-Acetyl-3-bromo-2H-pyran-2-one remains a significant challenge. researchgate.netnih.gov

Future research in this area will likely focus on several key strategies:

Chiral Catalysis: The use of chiral catalysts, including metal complexes and organocatalysts, is a promising approach to induce enantioselectivity in the synthesis of the pyran-2-one core. For instance, asymmetric Knoevenagel condensations followed by electrocyclization could be a viable route if a chiral catalyst can effectively control the stereochemical outcome. nih.gov

Substrate Control: The incorporation of chiral auxiliaries into the starting materials can direct the stereochemical course of the reaction, leading to the formation of a single enantiomer of the product. Subsequent removal of the auxiliary would then yield the desired enantiopure pyran-2-one.

Enzymatic Resolutions: Biocatalysis, utilizing enzymes such as lipases, can be employed for the kinetic resolution of racemic mixtures of pyran-2-one derivatives or their precursors, providing access to enantiomerically pure compounds. acs.org

A significant hurdle in these approaches is the often-harsh conditions required for some pyran-2-one syntheses, which can lead to racemization or decomposition of chiral catalysts and substrates. The development of milder reaction conditions will be crucial for the successful implementation of stereoselective strategies.

Exploration of Novel Catalytic Systems for Efficient Transformations

The functional groups present in 5-Acetyl-3-bromo-2H-pyran-2-one, namely the bromo substituent and the acetyl group, are ripe for further chemical manipulation through various catalytic cross-coupling reactions. The bromine atom at the C-3 position is particularly attractive for palladium-catalyzed reactions. nih.gov

Future research will likely explore:

Palladium-Catalyzed Cross-Coupling Reactions: The C-Br bond at the 3-position is a prime site for Suzuki, Stille, Heck, and Sonogashira coupling reactions. nih.govresearchgate.net These reactions would allow for the introduction of a wide variety of substituents, including aryl, vinyl, and alkynyl groups, at this position, leading to a diverse library of novel pyran-2-one derivatives.

Other Transition Metal Catalysis: The use of other transition metals, such as copper, nickel, and ruthenium, could open up new avenues for functionalization. organic-chemistry.org For example, copper-catalyzed amination or cyanation reactions could be explored to introduce nitrogen-containing functional groups.

C-H Activation: Direct C-H activation at other positions on the pyran-2-one ring, catalyzed by transition metals, would provide a more atom-economical approach to functionalization, avoiding the need for pre-functionalized starting materials.

A key challenge will be to achieve high regioselectivity in these catalytic transformations, particularly when multiple reactive sites are present in the molecule. The development of highly specific catalyst systems will be essential to control the outcome of these reactions.

| Catalytic Transformation | Potential Reagents and Catalysts | Potential Products |

| Suzuki Coupling | Arylboronic acids, Pd(PPh3)4, base | 3-Aryl-5-acetyl-2H-pyran-2-ones |

| Stille Coupling | Organostannanes, PdCl2(PPh3)2 | 3-Alkyl/Aryl-5-acetyl-2H-pyran-2-ones |

| Sonogashira Coupling | Terminal alkynes, PdCl2(PPh3)2, CuI | 3-Alkynyl-5-acetyl-2H-pyran-2-ones |

| Buchwald-Hartwig Amination | Amines, Pd catalyst, ligand | 3-Amino-5-acetyl-2H-pyran-2-ones |

Advanced Computational Design of Pyran-2-one Derivatives with Targeted Reactivity

Computational chemistry offers a powerful tool for understanding and predicting the reactivity of molecules like 5-Acetyl-3-bromo-2H-pyran-2-one. mdpi.com Density Functional Theory (DFT) calculations can be employed to investigate the electronic structure, molecular orbital energies, and electrostatic potential of the molecule, providing insights into its reactivity towards various reagents. rsc.org

Future computational studies could focus on:

Reaction Mechanism Elucidation: DFT calculations can be used to model the transition states and reaction pathways of various transformations of 5-Acetyl-3-bromo-2H-pyran-2-one, helping to rationalize experimentally observed outcomes and predict the feasibility of new reactions. researchgate.net

In Silico Screening: Virtual libraries of 5-Acetyl-3-bromo-2H-pyran-2-one derivatives can be generated and screened computationally for their potential biological activity through molecular docking studies with protein targets. This can help to prioritize the synthesis of compounds with the highest likelihood of being active.

Predicting Spectroscopic Properties: Computational methods can be used to predict NMR, IR, and UV-Vis spectra of novel pyran-2-one derivatives, aiding in their characterization and identification.

A major challenge in this area is the accuracy of the computational models. The choice of the theoretical method and basis set can significantly impact the results, and experimental validation is crucial to ensure the reliability of the predictions. rsc.org

Integration of Flow Chemistry and Automated Synthesis for Scalable Production and Discovery

The translation of laboratory-scale syntheses to industrial production often faces challenges related to scalability, safety, and efficiency. Flow chemistry, where reactions are carried out in a continuous stream rather than in a batch-wise manner, offers solutions to many of these problems. nih.govunimi.it

Future research in this area could involve:

Development of Flow Synthesis Routes: Designing and optimizing a continuous flow process for the synthesis of 5-Acetyl-3-bromo-2H-pyran-2-one could lead to higher yields, improved purity, and enhanced safety compared to traditional batch methods.

Automated Synthesis of Libraries: Combining flow chemistry with automated synthesis platforms would enable the rapid generation of a large and diverse library of 5-Acetyl-3-bromo-2H-pyran-2-one derivatives for high-throughput screening.

In-line Analysis and Optimization: The integration of in-line analytical techniques, such as NMR and IR spectroscopy, into a flow reactor would allow for real-time monitoring of the reaction and automated optimization of the reaction conditions.

The main challenge in implementing flow chemistry is the initial investment in specialized equipment. However, the long-term benefits in terms of efficiency and scalability often outweigh the initial costs.

Investigation of Unconventional Reactivity Modes for Pyran-2-one Scaffolds

Beyond the more conventional transformations, the pyran-2-one scaffold can participate in a range of unconventional reactions, leading to the formation of complex and diverse molecular architectures.

Future explorations could include:

Diels-Alder Reactions: As a conjugated diene, the pyran-2-one ring can undergo Diels-Alder reactions with various dienophiles. researchgate.net The substitution pattern on 5-Acetyl-3-bromo-2H-pyran-2-one will influence its reactivity and selectivity in these cycloadditions.

Ring-Opening and Ring-Transformation Reactions: The lactone functionality of the pyran-2-one ring can be susceptible to nucleophilic attack, leading to ring-opening. beilstein-journals.org Under certain conditions, this can be followed by recyclization to form different heterocyclic systems.

Photochemical Reactions: The conjugated system of the pyran-2-one ring suggests that it may undergo interesting photochemical transformations upon irradiation with UV light, potentially leading to novel rearranged products. researchgate.netscispace.com

A key challenge in this area is the often-unpredictable nature of these unconventional reactions. A thorough investigation of the reaction conditions and a detailed mechanistic understanding will be necessary to control the product distribution and achieve synthetic utility.

Q & A

Q. Optimization Tips :

- Catalyst Screening : Replace AlCl₃ with milder catalysts (e.g., FeCl₃) to reduce side reactions.

- Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (dichloromethane/hexane) to isolate high-purity products .

How can researchers characterize the structure of 5-Acetyl-3-bromo-2H-pyran-2-one using spectroscopic and chromatographic methods?

Basic Research Question

Methodological Workflow :

NMR Analysis :

- ¹H NMR : Identify acetyl protons (δ ~2.5 ppm, singlet) and pyranone ring protons (δ ~6.0–7.5 ppm, coupling patterns). Compare with 3-bromo-2H-pyran-2-one (δ 6.2–6.8 ppm) .

- ¹³C NMR : Confirm carbonyl carbons (C=O at δ ~160–170 ppm) and brominated carbon (δ ~100–110 ppm) .

Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]⁺) and isotopic patterns for bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

HPLC : Assess purity (>95%) using a C18 column and acetonitrile/water mobile phase .

Advanced Tip : Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

What are the key considerations for analyzing contradictory data in the regioselectivity of bromination reactions involving pyran-2-one derivatives?

Advanced Research Question

Contradictions in regioselectivity often arise from competing electronic and steric effects. Systematic approaches include:

- Computational Modeling : Use DFT calculations to predict electrophilic attack sites based on frontier molecular orbitals (e.g., C-3 vs. C-5 bromination) .

- Kinetic vs. Thermodynamic Control : Vary reaction temperature (e.g., 0°C for kinetic vs. 40°C for thermodynamic products) and monitor intermediates via TLC .

- Substituent Effects : Compare acetyl vs. methyl groups in pyranones; electron-withdrawing acetyl groups may direct bromination to meta positions .

Case Study : In 5-Bromo-2H-pyran-2-one (CAS 19978-33-7), bromination at C-5 is favored due to ring strain and resonance stabilization .

How can the stability of 5-Acetyl-3-bromo-2H-pyran-2-one under various storage conditions be systematically evaluated?

Advanced Research Question

Experimental Design :

Accelerated Degradation Studies :

- Thermal Stability : Store samples at 4°C, 25°C, and 40°C for 1–3 months. Analyze decomposition via HPLC .

- Light Sensitivity : Expose to UV (254 nm) and monitor photodegradation by tracking loss of parent compound .

Hydrolytic Stability : Test in buffers (pH 3–10) at 37°C; quench reactions and quantify intact compound using LC-MS .

Q. Key Findings from Analogues :

- Brominated pyridinones degrade via debromination under acidic conditions .

- Acetylated heterocycles are prone to hydrolysis in basic media .

What strategies are effective in resolving solubility challenges for 5-Acetyl-3-bromo-2H-pyran-2-one in organic synthesis applications?

Advanced Research Question

Strategies :

Co-Solvent Systems : Use DMSO/THF (1:4) or DMF/dichloromethane to enhance solubility during reactions .

Derivatization : Temporarily convert the acetyl group to a more soluble ester (e.g., tert-butyl ester) using Boc₂O, then cleave post-synthesis .

Microwave-Assisted Synthesis : Improve dissolution under elevated temperatures (80–120°C) for short durations .

Q. Troubleshooting :

- Low Yield : Add catalytic CuI to facilitate oxidative addition .

- Side Reactions : Use inert atmosphere (N₂/Ar) to prevent oxidation of intermediates .

What analytical techniques are critical for distinguishing between polymorphic forms of 5-Acetyl-3-bromo-2H-pyran-2-one?

Basic Research Question

Techniques :

PXRD : Compare diffraction patterns to identify crystalline vs. amorphous phases .

DSC : Measure melting points and enthalpy changes (e.g., Form I: mp 120°C; Form II: mp 115°C) .

Raman Spectroscopy : Detect subtle structural differences via vibrational modes (e.g., C=O stretch at ~1650 cm⁻¹) .

Advanced Application : Use synchrotron X-ray sources for high-resolution polymorph screening .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.